molecular formula C21H22O6 B15191099 cabenegrin A-II CAS No. 84297-60-9

cabenegrin A-II

Cat. No.: B15191099
CAS No.: 84297-60-9
M. Wt: 370.4 g/mol
InChI Key: QZBPWZWWRPDXGM-ZCUNXJIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It belongs to the class of biologically active compounds called pterocarpans. Cabenegrin A-II has garnered interest due to its potential use as an anti-venom for snake and spider bites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cabenegrin A-II involves several steps, starting with the extraction of the compound from the plant source. The synthetic route typically includes the following steps:

  • Extraction of the raw material from the plant.

  • Purification of the extract to isolate this compound.

  • Chemical modification to enhance the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the extraction and purification processes. This may include the use of advanced chromatographic techniques and chemical reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cabenegrin A-II undergoes various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Cabenegrin A-II has several scientific research applications, including:

  • Chemistry: : Studied for its unique structural properties and reactivity.

  • Biology: : Investigated for its potential biological activities, such as anti-venom properties.

  • Medicine: : Explored for its therapeutic potential in treating snake and spider bites.

  • Industry: : Used in the development of natural products and bioactive compounds.

Mechanism of Action

The mechanism by which Cabenegrin A-II exerts its effects involves binding to specific molecular targets and pathways. It interacts with enzymes and receptors involved in the venom's toxic effects, neutralizing the venom and preventing its harmful consequences.

Comparison with Similar Compounds

Cabenegrin A-II is compared with other pterocarpans and similar biologically active compounds. Its uniqueness lies in its specific structure and potent anti-venom properties. Similar compounds include other pterocarpans and related natural products.

Properties

CAS No.

84297-60-9

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(1R,12R)-15-(4-hydroxy-3-methylbutyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C21H22O6/c1-11(8-22)2-3-12-4-14-17(6-16(12)23)24-9-15-13-5-19-20(26-10-25-19)7-18(13)27-21(14)15/h4-7,11,15,21-23H,2-3,8-10H2,1H3/t11?,15-,21-/m0/s1

InChI Key

QZBPWZWWRPDXGM-ZCUNXJIWSA-N

Isomeric SMILES

CC(CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)CO

Canonical SMILES

CC(CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.